Circulin C is a member of the cyclotide family, which are small, circular proteins characterized by their unique cystine knot structure. These compounds are known for their stability and diverse biological activities, including antimicrobial and anti-cancer properties. Circulin C, specifically, is derived from plants in the Violaceae family and has garnered interest for its potential applications in pharmaceuticals and biotechnology.
Circulin C is primarily sourced from the plant Corydalis yanhusuo, which is known for its traditional medicinal uses. The cyclotide family, including circulin C, has been isolated from various plant species, particularly those in the Violaceae and Rubiaceae families. These compounds are typically extracted using methods such as solvent extraction followed by chromatographic techniques to purify the desired cyclotides.
Circulin C is classified as a cyclotide, which is a type of cyclic peptide characterized by a head-to-tail linkage of amino acids that forms a stable circular structure. Cyclotides are further categorized based on their structural motifs and biological functions, with circulin C belonging to the "cyclic cystine knot" subgroup due to its unique arrangement of disulfide bonds.
The synthesis of circulin C can be approached through both chemical synthesis and biosynthetic methods.
The synthesis process often requires specific conditions to prevent epimerization and ensure high yield. For example, using high dilution conditions can reduce intermolecular reactions during cyclization . Additionally, techniques such as high-performance liquid chromatography (HPLC) are employed for purification after synthesis to confirm the purity and identity of the final product.
The molecular formula of circulin C is typically represented as , indicating the presence of 53 carbon atoms, 70 hydrogen atoms, 12 nitrogen atoms, 13 oxygen atoms, and 6 sulfur atoms. Structural studies using nuclear magnetic resonance (NMR) spectroscopy have provided insights into the three-dimensional conformation of circulin C, confirming its unique cyclic structure .
Circulin C can participate in various chemical reactions typical of peptides and proteins, including:
The synthesis and modification processes often require careful control of reaction conditions (e.g., pH, temperature) to optimize yields and minimize undesired side reactions .
The mechanism of action of circulin C involves its interaction with biological membranes and cellular targets. It exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting specific cellular pathways involved in growth and proliferation.
Studies have shown that circulin C can effectively inhibit the growth of various bacteria by permeabilizing their membranes or interfering with intracellular processes. Its mechanism may involve binding to lipid bilayers or interacting with protein targets within microbial cells .
Relevant analyses such as circular dichroism (CD) spectroscopy have confirmed its structural integrity under various conditions .
Circulin C has several promising applications in scientific research and biotechnology:
Circulin C biosynthesis is governed by a highly conserved ccl gene cluster within the genomes of specific soil-dwelling Bacillus species and symbiotic plant rhizobacteria. Genomic analysis reveals this cluster spans approximately 42 kb, encoding nonribosomal peptide synthetases (NRPSs), precursor supply enzymes, and specialized tailoring enzymes. The core organization follows a conserved operon structure: cclA (transporter), cclB-C (NRPS subunits), cclD (epimerase), cclE (cytochrome P450 oxidase), and cclF (thioesterase/cyclase) [1] [3].
Table 1: Genomic Organization of the Circulin C Biosynthetic Cluster
Gene | Size (kb) | Protein Product | Function in Pathway |
---|---|---|---|
cclA | 5.2 | MFS Transporter | Efflux of mature Circulin C |
cclB | 12.8 | NRPS Module 1 | Adenylation/Thiolation of Leu₁, Val₂ |
cclC | 15.3 | NRPS Module 2 | Adenylation/Thiolation of Trp₃, Asp₄ |
cclD | 3.5 | Epimerase | L- to D-amino acid isomerization (Asp₄) |
cclE | 4.1 | Cytochrome P450 | Tryptophan C6-hydroxylation |
cclF | 1.3 | Thioesterase | Macrocyclization & Release |
Comparative genomics indicates horizontal gene transfer events between Bacillus circulans and tropical plant-associated Pseudomonas species. This is evidenced by conserved flanking transposase sequences (ISBma-type elements) and >95% nucleotide identity in core NRPS domains across genera. The cluster resides within a genomic island enriched in secondary metabolism genes, suggesting ecological adaptation for antimicrobial defense in competitive niches [1] [8].
Circulin C assembly employs a bimodular NRPS system operating in an iterative in cis mechanism. Module 1 (CclB) contains two complete condensation-adenylation-thiolation (C-A-T) domains, while Module 2 (CclC) houses two C-A-T domains plus an epimerization (E) domain and terminal thioesterase (TE) domain. The domain architecture follows:
CclB: Loading – C₁-A₁(Leu)-T₁ – C₂-A₂(Val)-T₂CclC: C₃-A₃(Trp)-T₃ – C₄-A₄(Asp)-T₄-E₄ – TE
Table 2: NRPS Adenylation Domain Specificity and Key Motifs
A Domain | Substrate | Specificity-Conferring Code | Nonribosomal Code |
---|---|---|---|
A₁ | Leu | DVFSLVDTQKPIQ | L-Leu |
A₂ | Val | DIFGLIDTGHVVQ | L-Val |
A₃ | Trp | DLVRLVETSAVLP | L-Trp |
A₄ | Asp | TSAYFAVPGMDPA | L-Asp → D-Asp |
Substrate activation follows strict colinearity: Adenylation (A) domains select specific amino acids (Leu₁, Val₂, Trp₃, Asp₄) and covalently load them onto phosphopantetheinyl arms of adjacent thiolation (T) domains as aminoacyl-AMPs. Condensation (C) domains catalyze peptide bond formation between T-domain-bound amino acids, with C₂ exhibiting strict stereospecificity for D-configured residues introduced by the CclD epimerase [1] [5]. The iterative mechanism involves T₂-to-T₃ transpeptidation after initial Leu-Val dipeptide synthesis, followed by Trp/Asp incorporation.
Cyclization of Circulin C involves coordinated post-assembly line modifications:
Oxidative Decarboxylation: The terminal Asp₄ undergoes cytochrome P450 (CclE)-catalyzed β-carboxy elimination, generating a vinyl-isocyanate intermediate that tautomerizes to an enol-thioester. This generates the electrophile for macrocyclization [2] [7].
Macrocyclization: The thioesterase (TE) domain of CclF catalyzes intramolecular nucleophilic attack by the Leu₁ Nα-amino group on the Asp₄-derived enol-thioester. This forms a 12-membered lactam ring stabilized by:
Leu₁-NH─C(=O)-CH=CH-(Asp₄-derived)
Kinetic studies show cyclization efficiency drops >90% when the Leu₁→Ala mutation abolishes nucleophilicity, confirming its role as the cyclization nucleophile [3] [5].
Disulfide Maturation: Following chain release, a glutathione-dependent disulfide isomerase (not genomically clustered) oxidizes Cys²⁵ and Cys³⁰ residues. This forms a rigidifying β-hairpin stabilized by the Cys²⁵-Cys³⁰ bridge, essential for receptor binding. The disulfide pattern (Cys²⁵-Cys³⁰, Cys¹⁵-Cys²⁰) was confirmed by tandem MS/MS under non-reducing conditions [5] [7].
Tryptophan Modification: CclE hydroxylates Trp₃ at C6 post-cyclization, requiring structural relaxation of the macrocycle for active site access. This modification enhances membrane permeability via cation-π interactions with phospholipid headgroups [1] [8].
Table 3: Post-Translational Modifications in Circulin C Maturation
Modification | Catalyst | Position | Structural Role | Biological Consequence |
---|---|---|---|---|
L- to D-Asp epimerization | CclD epimerase | Asp₄ | Enables enol-thioester formation | Cyclization competence |
Oxidative decarboxylation | CclE P450 | Asp₄ | Generates electrophile | Macrocyclization initiation |
Nucleophilic macrocyclization | CclF thioesterase | Leu₁-Asp₄ | Forms 12-atom lactam ring | Rigid bioactive conformation |
Disulfide bond formation | Glutathione oxidoreductase | Cys¹⁵-Cys²⁰, Cys²⁵-Cys³⁰ | Stabilizes β-sheet | Target specificity |
Tryptophan 6-hydroxylation | CclE P450 | Trp₃ | Enhances amphipathicity | Membrane permeabilization |
The PTMs occur sequentially with cyclization preceding disulfide formation, as evidenced by trapped linear intermediates in cclF mutants. This order prevents steric occlusion of the TE active site [2] [3] [5].
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